molecular formula C9H7BrO2 B14147185 2-Bromophenyl prop-2-enoate CAS No. 139601-97-1

2-Bromophenyl prop-2-enoate

Cat. No.: B14147185
CAS No.: 139601-97-1
M. Wt: 227.05 g/mol
InChI Key: VNYTWDAWZSFABS-UHFFFAOYSA-N
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Description

2-Bromophenyl prop-2-enoate is an organic compound with the molecular formula C9H7BrO2 It is a derivative of phenyl prop-2-enoate, where a bromine atom is substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl prop-2-enoate typically involves the esterification of 2-bromophenol with acrylic acid or its derivatives. One common method is the reaction of 2-bromophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Addition: Formation of dibromo or bromo-hydroxy derivatives.

    Oxidation: Formation of 2-bromophenyl acetic acid.

    Reduction: Formation of 2-bromophenyl ethanol.

Scientific Research Applications

2-Bromophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the double bond in the prop-2-enoate moiety allow the compound to participate in various chemical reactions, which can modulate biological pathways. For example, it can inhibit enzymes by forming covalent bonds with active site residues or act as a ligand for receptors, altering their activity.

Comparison with Similar Compounds

    2-Chlorophenyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorophenyl prop-2-enoate: Contains a fluorine atom, leading to different reactivity and properties.

    2-Iodophenyl prop-2-enoate: Iodine substitution results in higher molecular weight and different chemical behavior.

Uniqueness: 2-Bromophenyl prop-2-enoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to chlorine or fluorine. Additionally, the bromine atom’s size and electron-withdrawing properties influence the compound’s overall reactivity and interaction with biological targets.

Properties

CAS No.

139601-97-1

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(2-bromophenyl) prop-2-enoate

InChI

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2

InChI Key

VNYTWDAWZSFABS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC=C1Br

Origin of Product

United States

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